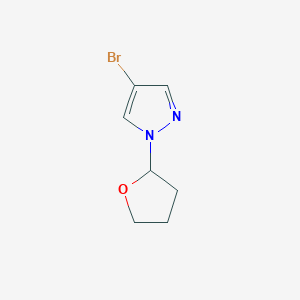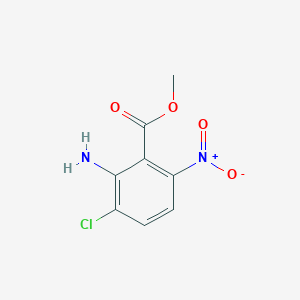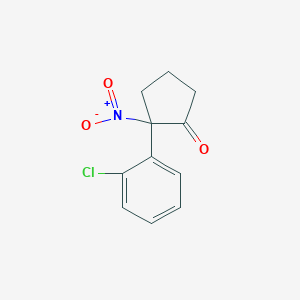
2-(2-Chlorophenyl)-2-nitrocyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-2-nitrocyclopentanone is a chemical compound that belongs to the class of nitro ketones It is characterized by the presence of a chlorophenyl group and a nitro group attached to a cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-nitrocyclopentanone typically involves the nitration of 2-(2-chlorophenyl)cyclopentanone. One common method includes the following steps:
Starting Material: 2-(2-Chlorophenyl)cyclopentanone.
Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-2-nitrocyclopentanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-2-nitrocyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oximes and other oxidized products.
科学研究应用
2-(2-Chlorophenyl)-2-nitrocyclopentanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-2-nitrocyclopentanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, influencing their activity.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-2-nitrocyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(2-Chlorophenyl)-2-nitropropane: Similar nitro and chlorophenyl groups but with a propane backbone.
Uniqueness
2-(2-Chlorophenyl)-2-nitrocyclopentanone is unique due to its specific ring structure, which can influence its reactivity and interactions with biological targets. The presence of both nitro and chlorophenyl groups provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-nitrocyclopentan-1-one |
InChI |
InChI=1S/C11H10ClNO3/c12-9-5-2-1-4-8(9)11(13(15)16)7-3-6-10(11)14/h1-2,4-5H,3,6-7H2 |
InChI 键 |
STAJEDLFCPDWHA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


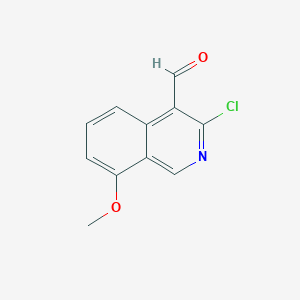
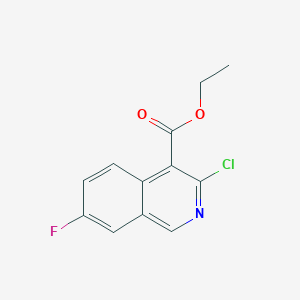

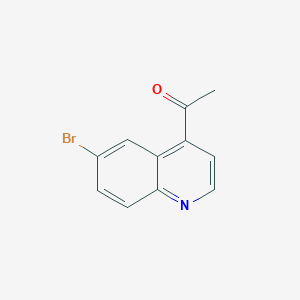
![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
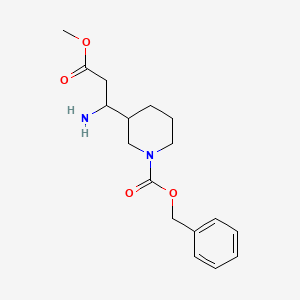
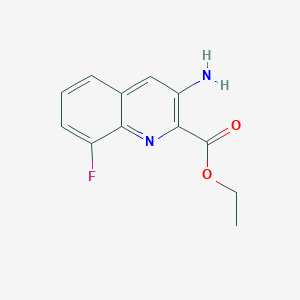
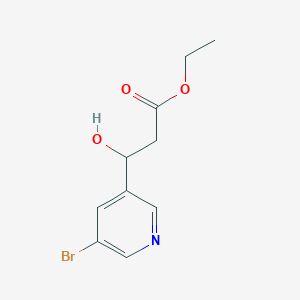
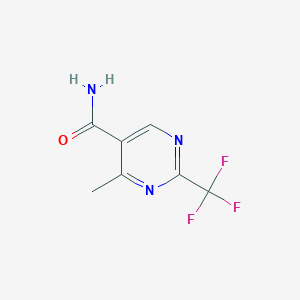
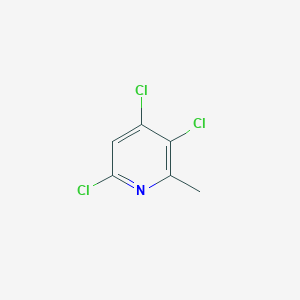
![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
